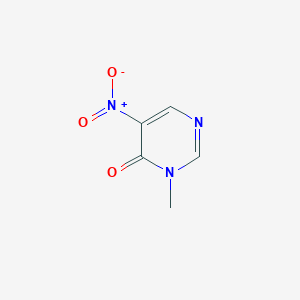

4(3H)-Pyrimidinone, 3-methyl-5-nitro-

Description

Overview of Pyrimidinone Scaffolds in Synthetic Chemistry

Pyrimidinone scaffolds are a class of nitrogen-containing heterocycles that are of significant interest to organic chemists. nih.gov These structures are integral components of many natural and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.com The pyrimidine (B1678525) ring is a fundamental unit in nucleic acids (cytosine, thymine, and uracil), a clear indicator of its profound biological relevance. nih.gov

In synthetic chemistry, the pyrimidinone core serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. mdpi.comnih.govresearchgate.net The strategic placement of nitrogen atoms within the ring allows for diverse chemical modifications, enabling the fine-tuning of their physicochemical properties and biological functions. mdpi.com The synthesis of pyrimidine derivatives is an active area of research, with methods like the Biginelli reaction providing efficient routes to a wide array of functionalized pyrimidinones. mdpi.com

Importance of Nitro-Substituted Heterocycles in Organic Synthesis

The introduction of a nitro group (NO₂) into a heterocyclic ring dramatically alters its chemical reactivity and opens up a plethora of synthetic possibilities. researchgate.net Nitro-substituted heterocycles are highly valuable intermediates in organic synthesis for several key reasons. Firstly, the strong electron-withdrawing nature of the nitro group activates the heterocyclic ring, making it susceptible to nucleophilic attack. nih.gov This electronic feature is crucial for the construction of new carbon-carbon and carbon-heteroatom bonds. frontiersin.org

Secondly, the nitro group itself is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net Most notably, its reduction to an amino group (NH₂) is a fundamental transformation that provides access to a wide range of amino-substituted heterocycles, which are often biologically active. frontiersin.org Furthermore, nitro compounds are key building blocks in multicomponent reactions, allowing for the rapid assembly of complex molecular architectures. frontiersin.org The strategic use of nitro-substituted heterocycles enables chemists to devise efficient and elegant synthetic routes to novel compounds. researchgate.net

Position of 4(3H)-Pyrimidinone, 3-methyl-5-nitro- as a Versatile Synthetic Intermediate

4(3H)-Pyrimidinone, 3-methyl-5-nitro- (also referred to as 3-methyl-5-nitropyrimidin-4(3H)-one) is a prime example of a highly activated and synthetically useful heterocyclic compound. nih.gov The presence of the electron-withdrawing nitro group at the 5-position, coupled with the inherent electronic properties of the pyrimidinone ring, renders the molecule highly electron-deficient. nih.gov This pronounced electrophilicity makes the 2- and 6-positions of the pyrimidine ring highly susceptible to attack by nucleophiles. nih.gov

This compound is particularly recognized for its utility in ring transformation reactions. nih.govrsc.org Depending on the reaction conditions and the nature of the nucleophile, 4(3H)-Pyrimidinone, 3-methyl-5-nitro- can act as a synthon for different molecular fragments. For instance, it can behave as a synthetic equivalent of activated diformylamine or α-nitroformylacetic acid. nih.govrsc.org This dual reactivity allows for the synthesis of a diverse range of other heterocyclic systems, including:

3,5-Difunctionalized 4-pyridones nih.gov

4,5-Disubstituted pyrimidines nih.govrsc.org

Functionalized 4-aminopyridines nih.gov

5,6-Disubstituted 3-nitro-2-pyridones nih.govrsc.org

The ability of this single, readily prepared intermediate to provide access to multiple, distinct heterocyclic scaffolds underscores its importance as a versatile tool in the synthetic organic chemist's arsenal. nih.gov The compound is typically synthesized from 2-thiouracil (B1096) through a sequence of reduction, methylation, and nitration. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitropyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-3-6-2-4(5(7)9)8(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMZTMBPQCSMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473988 | |

| Record name | 4(3H)-Pyrimidinone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17758-33-7 | |

| Record name | 4(3H)-Pyrimidinone, 3-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3h Pyrimidinone, 3 Methyl 5 Nitro

Classical and Established Synthetic Routes

The synthesis of 4(3H)-Pyrimidinone, 3-methyl-5-nitro- can be effectively achieved through a series of well-documented chemical transformations starting from readily available precursors. A prominent and classical approach involves the modification of a pre-formed pyrimidine (B1678525) ring, specifically utilizing 2-thiouracil (B1096) as a starting material. This pathway is characterized by a sequence of reduction, methylation, and nitration reactions.

Preparation from 2-Thiouracil Precursors

The use of 2-thiouracil and its derivatives is a cornerstone in the synthesis of many pyrimidinone compounds. The thiocarbonyl group at the C2 position serves as a versatile functional handle that can be removed or transformed after other necessary modifications to the pyrimidine ring, such as methylation and nitration, are completed.

Reduction Steps

The key transformation from a 2-thiouracil precursor to a 4(3H)-pyrimidinone core is the removal of the sulfur atom from the thiocarbonyl group at the C2 position. This desulfuration is effectively a reduction of the thiocarbonyl. Research has shown that 2-thiouracil derivatives can be transformed into the corresponding 4-pyrimidinone structure under oxidative stress conditions, which leads to the removal of the sulfur atom. oup.com This conversion is a critical step in forming the desired pyrimidinone scaffold from a thiouracil starting material. oup.com

Methylation Procedures

The introduction of a methyl group at the N3 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. Standard alkylation procedures are commonly employed for this purpose. The methylation of 2-thiouracil derivatives can be achieved by reacting the substrate with an alkylating agent like methyl iodide in the presence of a base. ekb.eg A common method involves using potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as dry dimethylformamide (DMF). ekb.eg

Table 1: Representative Methylation Conditions for Thiouracil Derivatives

| Reagent | Base | Solvent | Typical Conditions |

| Methyl Iodide | K₂CO₃ | Dry DMF | Room Temperature |

| Alkyl Bromides | Et₃N or K₂CO₃ | N/A | Base Catalysis |

This table presents common conditions for the N-alkylation of thiouracil precursors as reported in synthetic literature. ekb.eg

Nitration Conditions (e.g., Fuming Nitric Acid in Sulfuric Acid)

The final step in this classical route is the introduction of a nitro group at the C5 position of the 3-methyl-4(3H)-pyrimidinone ring. The pyrimidine nucleus is generally deactivated towards electrophilic substitution, but nitration can be achieved under harsh conditions. mdpi.com The standard procedure for such nitrations involves the use of a potent nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid.

Drawing parallels from the nitration of structurally similar compounds like 2-methylpyrimidine-4,6-dione, the reaction requires carefully controlled low temperatures to manage the exothermic nature of the reaction and prevent side product formation. researchgate.net The substrate is typically dissolved in sulfuric acid and cooled before the gradual addition of nitric acid. researchgate.net

Table 2: Typical Conditions for Nitration of Pyrimidine Rings

| Nitrating Agent | Acid Medium | Temperature | Reference Reaction |

| Fuming Nitric Acid (99%) | Sulfuric Acid (95%) | -5 °C to 25 °C | Nitration of 2-Methylpyrimidine-4,6-dione |

This table outlines typical forceful conditions required for the nitration of pyrimidinone and related structures, based on analogous reactions. researchgate.net

Alternative Synthetic Approaches to the Pyrimidinone Core

Beyond the modification of existing pyrimidine rings, alternative strategies focus on constructing the 4(3H)-pyrimidinone core from acyclic precursors. These methods offer flexibility in introducing substituents at various positions during the ring-forming step.

Cyclocondensation Reactions

Cyclocondensation reactions are a powerful method for the direct synthesis of heterocyclic cores like pyrimidinone. These reactions typically involve the condensation of a three-carbon component with a nitrogen-containing species, such as urea (B33335), thiourea, or their derivatives, to form the six-membered ring. ekb.egresearchgate.net

To synthesize 4(3H)-Pyrimidinone, 3-methyl-5-nitro-, a plausible cyclocondensation strategy would involve the reaction of a derivative of nitromalonaldehyde (B3023284) or a related three-carbon synth on bearing a nitro group with N-methylurea or N-methylthiourea. The use of nitro-substituted building blocks in cyclocondensation reactions is a known approach for creating nitro-functionalized heterocyclic systems. researchgate.net This approach builds the desired substituted pyrimidinone ring in a single, efficient step.

Solid-Phase Synthesis Strategies for Pyrimidinone Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for generating libraries of compounds for high-throughput screening. mdpi.com This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. Intermediates remain bound to the resin, which simplifies purification, as excess reagents and by-products are simply washed away.

One approach involves immobilizing a thiouronium salt on a Merrifield resin. This resin-bound intermediate can then react with ethyl cyanoacetate (B8463686) and various substituted aromatic aldehydes in a three-component reaction to yield a resin-bound pyrimidine. The final product is cleaved from the resin, for instance, by using n-butylamine. acs.org This method has been successfully used to prepare structurally diverse substituted pyrimidines. acs.org Another strategy developed a facile solid-phase synthesis for a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, achieving high yields of 65–97% over four steps. mdpi.com Although these methods present advantages, they can be limited by the conditions compatible with the solid support, such as the choice of base, solvent, and temperature. mdpi.com

Modern and Efficient Synthetic Protocols

Recent advancements in synthetic chemistry focus on improving efficiency, reducing waste, and simplifying procedures. These modern protocols are characterized by one-pot reactions and the application of green chemistry principles.

One-pot reactions, particularly multicomponent reactions (MCRs), are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates. researchgate.net This approach saves time, resources, and reduces waste. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can be precursors to pyrimidinones. tandfonline.comresearchgate.net This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. tandfonline.comwisdomlib.org

Researchers have developed convenient one-pot methods for various pyrimidinone derivatives. For instance, 4-pyrimidone-2-thioethers have been synthesized in good to excellent yields through a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. rsc.org Similarly, a series of new wisdomlib.orgnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives were prepared via a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com These techniques are valued for their operational simplicity and ability to generate complex molecules from readily available starting materials in a single step. researchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com In pyrimidine synthesis, this involves using safer solvents (like water or polyethylene (B3416737) glycol), employing catalysts, and utilizing alternative energy sources such as microwave and ultrasonic irradiation. rasayanjournal.co.injmaterenvironsci.com These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods that rely on toxic reagents and volatile organic solvents. rasayanjournal.co.in The use of recyclable catalysts and solvent-free conditions further enhances the environmental friendliness of these syntheses. powertechjournal.comresearchgate.net

Microwave irradiation has become a popular tool in organic synthesis due to its ability to rapidly and efficiently heat reactions. tandfonline.com This technique often leads to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.comnih.gov

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidinone 3a | Microwave Irradiation | 2 h 5 min | 52% | nih.gov |

| Pyrazolo[1,5-a]pyrimidinone 3a | Conventional Reflux | 18 h | 25% | nih.gov |

| 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one 4a | Microwave Irradiation (180 °C) | 20 min | 84% | rsc.org |

| Various oxo- and thioxopyrimidines | Microwave Irradiation | Not Specified | 65-90% | tandfonline.com |

Ultrasonic irradiation, or sonication, utilizes the energy of sound waves to promote chemical reactions. This method has emerged as a valuable green chemistry technique, offering advantages such as shorter reaction times, milder conditions, and excellent yields. nih.govresearchgate.net The physical phenomenon responsible for this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid.

The synthesis of various fused heterocyclic pyrimidines has been achieved in high yields through a one-pot, three-component condensation reaction under ultrasonic irradiation in water. nih.gov Similarly, novel 1,2,4-triazolo[1,5-a]pyrimidines were synthesized in excellent yields with reaction times of only 5-17 minutes using ultrasound, a significant improvement over conventional heating. nih.govresearchgate.net The use of recyclable nanocatalysts, such as ZnCr2O4, under ultrasonic conditions has also been reported for the facile synthesis of pyrimidine derivatives, highlighting the method's efficiency and eco-friendly nature. nanobioletters.com

The choice of solvent and catalyst plays a crucial role in modern synthetic strategies. Polyethylene glycol (PEG-400) has gained attention as a non-toxic, non-corrosive, and recyclable alternative to conventional organic solvents. apadana.ac.irpjoes.com It can act as both a solvent and a phase-transfer catalyst, enhancing reaction rates and simplifying product isolation. wisdomlib.orgijacskros.com

An efficient and environmentally friendly one-pot synthesis of pyrimidinone derivatives has been demonstrated using PEG-400 as the reaction medium. wisdomlib.org In a comparative study, reactions carried out in PEG-400 under microwave or ultrasonic irradiation showed significantly higher yields and shorter reaction times compared to traditional reflux or stirring methods. wisdomlib.org For example, a microwave-assisted synthesis in PEG-400 achieved a 98% yield in just 2 minutes. wisdomlib.org The products are often insoluble in PEG-400, allowing for easy separation by filtration, and the solvent can be recovered and reused. apadana.ac.irijacskros.com This combination of a green solvent with energy-efficient techniques represents a highly effective approach for pyrimidinone synthesis. wisdomlib.org

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Microwave Irradiation | 2-5 min | 92-98% |

| Ultrasonic Irradiation | 30-45 min | 85-94% |

| Reflux | 4-6 h | 70-82% |

| Stirring | 8-10 h | 50-65% |

Reactivity and Mechanistic Transformations of 4 3h Pyrimidinone, 3 Methyl 5 Nitro

Electron-Deficient Nature and Nucleophilic Reactivity

The pyrimidinone ring system, particularly when substituted with potent electron-withdrawing groups, is characterized by a notable electron deficiency. This feature is central to understanding the reactivity of 3-methyl-5-nitro-4(3H)-pyrimidinone.

Activation of Reactive Sites (e.g., C2, C4, C6 positions)

The electron-deficient structure of 3-methyl-5-nitro-4(3H)-pyrimidinone results in the activation of several positions on the pyrimidine (B1678525) ring, making them susceptible to nucleophilic attack. The C2, C4, and C6 positions are particularly electrophilic. nih.gov Nucleophilic attack is often initiated at the C2 or C6 positions. The carbonyl group at the C4 position also plays a crucial role in the molecule's reactivity, often participating in subsequent reaction steps. nih.gov This multi-site reactivity allows the pyrimidinone to act as a synthon for various transformations.

Role of the Nitro Group as an Electron-Withdrawing Moiety

The nitro group at the C5 position is a powerful electron-withdrawing moiety that profoundly influences the reactivity of the pyrimidine ring. Through a combination of inductive and resonance effects, the nitro group significantly depletes the electron density of the ring system. This exacerbates the electrophilicity of the C2 and C6 positions, making the molecule highly reactive towards bidentate nucleophiles. nih.gov The presence of the nitro group is a key factor that facilitates the ring-opening and subsequent recyclization steps characteristic of its ring transformation reactions.

Ring Transformation Reactions

A hallmark of the chemistry of 3-methyl-5-nitro-4(3H)-pyrimidinone is its propensity to undergo ring transformation reactions. In these processes, the pyrimidine ring is opened and subsequently recyclized to form new heterocyclic structures, notably polyfunctionalized pyridones. nih.gov These reactions underscore the utility of this pyrimidinone derivative as a versatile building block in organic synthesis.

Transformation to Polyfunctionalized Pyridones

One of the most synthetically valuable transformations of 3-methyl-5-nitro-4(3H)-pyrimidinone is its conversion into polyfunctionalized pyridone derivatives. This process typically involves the reaction of the pyrimidinone with a suitable bidentate nucleophile, which initiates a cascade of reactions leading to the formation of a new six-membered ring. nih.gov

Reaction with Active Methylene (B1212753) Compounds

3-Methyl-5-nitro-4(3H)-pyrimidinone readily reacts with 1,3-dicarbonyl compounds, which are a class of active methylene compounds, under basic conditions to yield 3,5-difunctionalized 4-pyridones. nih.gov This reaction is initiated by the attack of the enolate anion of the 1,3-dicarbonyl compound on one of the electron-deficient centers of the pyrimidinone ring.

The proposed mechanism for this transformation begins with the nucleophilic attack of the enolate derived from the active methylene compound at either the C2 or C6 position of the pyrimidinone ring. Following this initial attack, a regenerated enolate intramolecularly attacks the other electrophilic site, leading to the formation of a bicyclic intermediate. nih.gov This intermediate is unstable and undergoes a subsequent elimination of anionic nitroacetamide, resulting in the formation of the stable, aromatic 4-pyridone ring system. nih.gov

Formation of 3,5-Difunctionalized 4-Pyridones

The reaction between 3-methyl-5-nitro-4(3H)-pyrimidinone and 1,3-dicarbonyl compounds provides a direct route to 3,5-difunctionalized 4-pyridones. nih.gov For instance, the reaction with pentane-2,4-dione and heptane-3,5-dione at 60°C efficiently produces the corresponding 3-acetyl-2,6-dimethyl-4-pyridone and 3,5-dipropionyl-2,6-dimethyl-4-pyridone, respectively. nih.gov This transformation highlights the role of the pyrimidinone as a synthetic equivalent of an activated diformylamine, enabling the construction of complex pyridone structures from relatively simple precursors. nih.gov

Interactive Data Table: Ring Transformation of 3-methyl-5-nitro-4(3H)-pyrimidinone with 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Compound | Resulting 3,5-Difunctionalized 4-Pyridone |

| Pentane-2,4-dione | 3-Acetyl-2,6-dimethyl-4-pyridone |

| Heptane-3,5-dione | 3,5-Dipropionyl-2,6-dimethyl-4-pyridone |

Formation of 5,6-Disubstituted 3-Nitro-2-Pyridones

The reaction of 3-methyl-5-nitro-4(3H)-pyrimidinone with ketones in the presence of ammonium (B1175870) acetate (B1210297) leads to a significant ring transformation, yielding 5,6-disubstituted 3-nitro-2-pyridones. nih.gov In this transformation, the pyrimidinone acts as a synthetic equivalent of α-nitroformylacetic acid. The reaction pathway is sensitive to the solvent used; for instance, conducting the reaction in methanol (B129727) favors the formation of the pyridone product. This method provides a novel route for the synthesis of functionalized 3-nitro-2-pyridone scaffolds.

Table 1: Synthesis of 3-Nitro-2-Pyridones from 3-methyl-5-nitro-4(3H)-pyrimidinone and Ketones This table is based on representative data and illustrates the types of products formed.

| Ketone Reactant | Resulting 5,6-Disubstituted 3-Nitro-2-Pyridone | Conditions |

|---|---|---|

| Acetone | 5-Methyl-3-nitro-2-pyridone | NH4OAc, Methanol, Reflux |

| Cyclohexanone (B45756) | 5,6,7,8-Tetrahydro-3-nitro-2(1H)-quinolinone | NH4OAc, Methanol, Reflux |

| Acetophenone (B1666503) | 5-Phenyl-3-nitro-2-pyridone | NH4OAc, Methanol, Reflux |

Transformation to Substituted Pyrimidines

A distinct reaction pathway is observed when 3-methyl-5-nitro-4(3H)-pyrimidinone is treated with ketones in the presence of ammonia (B1221849) instead of ammonium acetate. This three-component reaction, combining the pyrimidinone (a C-N-C unit), ammonia (N), and a ketone (C-C), results in the formation of 4,5-disubstituted pyrimidines. nih.gov In this context, the pyrimidinone behaves as a synthetic equivalent of an activated diformylamine. nih.gov While this reaction presents a novel methodology for pyrimidine synthesis, it can be subject to lower yields under certain conditions due to competitive aminolysis of the starting material. nih.gov

The choice of the nitrogen source—ammonia versus ammonium acetate—critically dictates the outcome of the ring transformation reaction with ketones.

With Ammonia (NH₃): The reaction proceeds to afford 4,5-disubstituted pyrimidines.

With Ammonium Acetate (NH₄OAc): The reaction can yield 5,6-disubstituted 3-nitro-2-pyridones, often alongside the corresponding pyrimidines. The ratio of these products is heavily influenced by the reaction solvent. For example, using acetic acid as the solvent tends to favor the formation of the pyrimidine, whereas methanol promotes the formation of the pyridone.

Table 2: Product Selectivity based on Nitrogen Source and Solvent This table illustrates the directing effects of different reagents and conditions on the reaction outcome.

| Ketone | Nitrogen Source | Solvent | Primary Product |

|---|---|---|---|

| Cyclohexanone | Ammonia | Methanol | 4,5-Tetramethylenepyrimidine |

| Cyclohexanone | Ammonium Acetate | Acetic Acid | 4,5-Tetramethylenepyrimidine |

| Cyclohexanone | Ammonium Acetate | Methanol | 5,6,7,8-Tetrahydro-3-nitro-2(1H)-quinolinone |

Transformation to Functionalized Aminopyridines

An unexpected and synthetically useful transformation occurs when 3-methyl-5-nitro-4(3H)-pyrimidinone reacts with 1,3-dicarbonyl compounds in the presence of ammonium acetate. nih.gov This reaction does not yield the expected pyridone but instead produces functionalized 4-aminopyridines. nih.gov The ring transformation takes place at the C2 and C6 positions of the pyrimidinone, and notably, one of the carbonyl groups of the 1,3-dicarbonyl reactant is converted into an amino group. nih.gov This provides a straightforward method for accessing complex aminopyridine structures that would otherwise require multi-step syntheses. nih.gov

Formation of Functionalized Pyrazoles

Further demonstrating the versatility of 3-methyl-5-nitro-4(3H)-pyrimidinone, it can serve as a precursor for functionalized pyrazoles. This transformation proceeds via an intermediate. The reaction of the pyrimidinone with active methylene compounds under basic conditions can yield functionalized enamines. thieme-connect.de These isolated enamines then react quantitatively with hydrazines to produce functionalized pyrazoles. thieme-connect.de This two-step sequence allows for the conversion of the pyrimidine framework into a five-membered pyrazole (B372694) ring, expanding the synthetic utility of the starting material. thieme-connect.de The conversion of pyrimidines to pyrazoles often involves harsh conditions, but this stepwise approach via an enamine intermediate provides a milder alternative. nih.govscite.ai

Formation of 1,4-Diazepines

The synthetic potential of 3-methyl-5-nitro-4(3H)-pyrimidinone extends to the formation of seven-membered heterocyclic systems. The functionalized enamine intermediates, generated from the reaction of the pyrimidinone with active methylene compounds, can be readily converted into 1,4-diazepines. thieme-connect.de This reaction involves the cyclization of the enamine, likely with a suitable binucleophile, to form the diazepine (B8756704) ring. This transformation provides a pathway to 1,4-diazepine derivatives bearing a functional group at the 6-position, showcasing a ring-expansion strategy from the initial pyrimidinone structure. thieme-connect.de

N-C Transfer Reactions

N-C transfer reactions are a key feature of the reactivity of 3-methyl-5-nitro-4(3H)-pyrimidinone. In these reactions, a nitrogen-carbon fragment from the pyrimidinone ring is transferred to a nucleophilic substrate. This process is facilitated by the electron-withdrawing nitro group, which activates the pyrimidinone ring for nucleophilic attack.

Formation of Functionalized Enamines

One of the significant outcomes of the N-C transfer reactions of 3-methyl-5-nitro-4(3H)-pyrimidinone is the formation of functionalized enamines. This occurs when the pyrimidinone reacts with active methylene compounds in the presence of a base. In this transformation, the N1-C2 moiety of the pyrimidinone is transferred to the active methylene group of the reacting partner.

The aminolysis of 3-methyl-5-nitro-4(3H)-pyrimidinone is a process that demonstrates the susceptibility of the ring to nucleophilic attack by amines. This reaction involves the cleavage of the pyrimidinone ring. The process is initiated by the addition of an amine to the electron-deficient positions of the ring, leading to ring opening and the formation of new products. While detailed studies on the aminolysis of 3-methyl-5-nitro-4(3H)-pyrimidinone itself are specific, the aminolysis of structurally similar electron-deficient heterocyclic systems, such as 1-methyl-3,5-dinitro-2-pyridone, has been well-documented. mdpi.comnih.gov In these analogous reactions, the addition of an amine to the 4- and 6-positions initiates the ring cleavage, resulting in the formation of a nitro-substituted azadienamine and the elimination of anionic nitroacetamide. mdpi.comnih.gov This provides a model for understanding the potential pathways of aminolysis for 3-methyl-5-nitro-4(3H)-pyrimidinone.

3-methyl-5-nitro-4(3H)-pyrimidinone readily reacts with primary amines and ammonia, leading to a variety of nitrogen-containing heterocyclic compounds. When reacted with ketones in the presence of ammonia, it can afford 4,5-disubstituted pyrimidines. rsc.org In this case, the pyrimidinone acts as a synthetic equivalent of activated diformylamine. rsc.orgnih.gov

Furthermore, the reaction of 3-methyl-5-nitro-4(3H)-pyrimidinone with 1,3-dicarbonyl compounds in the presence of ammonium acetate can lead to the formation of functionalized 4-aminopyridines. nih.gov This transformation involves the incorporation of the nitrogen atom from ammonia into the newly formed pyridine (B92270) ring.

The functionalized enamines formed from the reaction of 3-methyl-5-nitro-4(3H)-pyrimidinone with active methylene compounds can also be further modified by reaction with primary amines. This allows for the introduction of various substituents on the amino group of the enamine, enhancing the synthetic utility of these intermediates.

While the direct conversion of isolated functionalized enamines to polysubstituted pyridones is a plausible synthetic route, the more commonly reported pathway involves the direct reaction of 3-methyl-5-nitro-4(3H)-pyrimidinone with 1,3-dicarbonyl compounds under basic conditions to yield 3,5-difunctionalized 4-pyridones. nih.gov A plausible mechanism for related transformations suggests that enamines, formed in situ from the reaction of ketones with ammonia, can act as the actual nucleophile. mdpi.com This enamine can then attack the pyrimidinone ring, leading to the formation of a bicyclic intermediate which subsequently eliminates nitroacetamide to furnish the final pyridone product. mdpi.comnih.gov

Mechanistic Studies of Ring Transformations

The ring transformations of 3-methyl-5-nitro-4(3H)-pyrimidinone are governed by its electrophilic character, which invites nucleophilic attack and subsequent intramolecular rearrangements. These transformations are powerful methods for the synthesis of a variety of polyfunctionalized azaheterocyclic compounds. nih.gov

Nucleophilic Attack and Intramolecular Cyclization

The mechanism of these ring transformations is initiated by the nucleophilic attack of a carbanion, typically an enolate generated from an active methylene compound, at one of the electron-deficient carbons of the pyrimidinone ring (either the 2- or 6-position). nih.gov Following the initial attack, a regenerated enolate can then attack the other electrophilic site within the same molecule in an intramolecular fashion. nih.gov This intramolecular cyclization leads to the formation of a bicyclic intermediate. nih.gov The final step in this mechanistic sequence is the elimination of an anionic nitroacetamide fragment from this bicyclic intermediate, which results in the formation of the new heterocyclic ring, such as a pyridone. nih.gov This mechanistic pathway underscores the role of 3-methyl-5-nitro-4(3H)-pyrimidinone as a versatile building block in heterocyclic synthesis.

Elimination of Anionic Byproducts (e.g., Nitroacetamide)

A key mechanistic feature in the ring transformation reactions of 4(3H)-pyrimidinone, 3-methyl-5-nitro- is the elimination of a stable anionic byproduct, which drives the reaction forward. Due to its electron-deficient nature, the pyrimidinone ring is susceptible to nucleophilic attack, particularly at the 2- and 6-positions. mdpi.com

Regioselectivity Control in Ring Transformations

The ring transformation of 4(3H)-pyrimidinone, 3-methyl-5-nitro- can lead to different isomeric products depending on the reaction conditions, demonstrating a remarkable level of regioselectivity. The choice of nitrogen source and solvent has been shown to be critical in directing the reaction pathway toward the synthesis of either substituted pyrimidines or nitropyridones. rsc.org

When reacting with ketones in the presence of ammonia (NH₃), the transformation yields 4,5-disubstituted pyrimidines. rsc.org However, if ammonium acetate (NH₄OAc) is used as the nitrogen source instead of ammonia, a different ring transformation occurs, producing 5,6-disubstituted 3-nitro-2-pyridones alongside the pyrimidine derivatives. rsc.org

Furthermore, the solvent can significantly influence the ratio of these products when ammonium acetate is used. Research has shown that conducting the reaction in acetic acid predominantly favors the formation of the 4,5-disubstituted pyrimidine. Conversely, using methanol as the solvent shifts the selectivity, favoring the production of the 5,6-disubstituted 3-nitro-2-pyridone. rsc.org This highlights the ability to selectively control the regiochemical outcome of the transformation by carefully selecting the reagents and reaction medium.

| Solvent | Predominant Product | Product Type |

|---|---|---|

| Acetic Acid | 4,5-disubstituted pyrimidine | Pyrimidine Synthesis |

| Methanol | 5,6-disubstituted 3-nitro-2-pyridone | Pyridone Synthesis |

Computational Analysis of Reaction Pathways and Selectivity

While specific computational studies exclusively on 4(3H)-pyrimidinone, 3-methyl-5-nitro- are not extensively detailed in the reviewed literature, the analysis of similar pyrimidine ring-opening and transformation reactions is commonly performed using quantum chemical calculations, such as Density Functional Theory (DFT). nih.govphyschemres.org These computational methods provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity.

For pyrimidine transformations, DFT calculations are used to map the potential energy surface of the reaction. nih.gov This involves calculating the relative Gibbs free energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net By identifying the lowest energy pathway, researchers can elucidate the most plausible reaction mechanism. For instance, calculations can confirm the proposed stepwise process of nucleophilic attack followed by ring-opening and subsequent ring-closure. researchgate.net

Computational studies also clarify the role of substituents and reagents in directing the reaction outcome. By analyzing the electronic and steric effects of different groups on the stability of intermediates and the energy barriers of transition states, the observed regioselectivity can be rationalized. nih.gov Molecular electrostatic potential (MEP) maps can be generated to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within a molecule, predicting the initial sites of interaction. physchemres.org Such analyses are crucial for understanding why certain reagents favor one reaction pathway over another, providing a theoretical foundation for the experimentally observed regioselectivity control.

Behavior as Synthetic Equivalents (e.g., Activated Diformylamine, α-Nitroformylacetic Acid)

The synthetic utility of 4(3H)-pyrimidinone, 3-methyl-5-nitro- is greatly enhanced by its ability to act as a synthetic equivalent for multiple functionalized building blocks that are otherwise unstable or difficult to handle. mdpi.comic.ac.uk Depending on the reaction pathway, it can behave as either an "activated diformylamine" or a synthetic equivalent of "α-nitroformylacetic acid". rsc.orgic.ac.uk

As an Activated Diformylamine Equivalent: In its reaction with ketones in the presence of ammonia, the C2-N1-C6 moiety of the pyrimidinone is incorporated into the new ring system. semanticscholar.org This part of the molecule effectively functions as an activated form of diformylamine. semanticscholar.orgic.ac.uk This pathway leads to the formation of 4,5-disubstituted pyrimidines. rsc.org Similarly, when reacting with 1,3-dicarbonyl compounds, the pyrimidinone provides a C-N-C unit to form 3,5-difunctionalized 4-pyridones and functionalized 4-aminopyridines. mdpi.com

As an α-Nitroformylacetic Acid Equivalent: Alternatively, when 4(3H)-pyrimidinone, 3-methyl-5-nitro- reacts with ketones using ammonium acetate as the nitrogen source, it follows a different transformation pathway. rsc.org In this case, the pyrimidinone serves as a synthetic equivalent of α-nitroformylacetic acid, leading to the formation of 5,6-disubstituted 3-nitro-2-pyridones. mdpi.comrsc.org

This dual reactivity allows for the synthesis of a diverse range of azaheterocyclic compounds from a single, readily accessible precursor, underscoring its value as a versatile building block in organic synthesis. mdpi.comic.ac.uk

| Synthetic Equivalent Behavior | Reactants | Major Product Class | Reference |

|---|---|---|---|

| Activated Diformylamine | 1,3-Dicarbonyl Compounds | 3,5-Difunctionalized 4-pyridones | mdpi.com |

| Activated Diformylamine | Ketones + Ammonia | 4,5-Disubstituted pyrimidines | rsc.org |

| α-Nitroformylacetic Acid | Ketones + Ammonium Acetate | 5,6-Disubstituted 3-nitro-2-pyridones | rsc.org |

Derivatization and Structural Modifications of 4 3h Pyrimidinone, 3 Methyl 5 Nitro

Synthesis of Substituted Pyrimidinones and Related Heterocycles

The highly electron-deficient nature of the 4(3H)-pyrimidinone, 3-methyl-5-nitro- ring system makes it a valuable synthon for the creation of various substituted heterocycles. Ring transformation reactions are a key strategy in this regard, allowing for the introduction of diverse functionalities.

The reaction of 4(3H)-pyrimidinone, 3-methyl-5-nitro- with 1,3-dicarbonyl compounds under basic conditions leads to the formation of 3,5-difunctionalized 4-pyridones. nih.gov In this transformation, the pyrimidinone acts as a synthetic equivalent of activated diformylamine. The reaction is initiated by the attack of the enolate anion of the dicarbonyl compound on the electron-deficient pyrimidinone ring, followed by an intramolecular cyclization and subsequent elimination of nitroacetamide to yield the pyridone. nih.gov

When the reaction is carried out in the presence of ammonium (B1175870) acetate (B1210297), a different ring transformation occurs, yielding functionalized 4-aminopyridines. nih.gov This method provides a straightforward route to these compounds, which are often challenging to synthesize via multi-step procedures. nih.gov Furthermore, under specific conditions, the reaction can also lead to the formation of 4,5-disubstituted pyrimidines and 5,6-disubstituted 3-nitro-2-pyridones. nih.gov

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compounds | Basic | 3,5-Difunctionalized 4-Pyridones | nih.gov |

| 1,3-Dicarbonyl Compounds | Ammonium Acetate | Functionalized 4-Aminopyridines | nih.gov |

| Ketones | Ammonia (B1221849) | 4,5-Disubstituted Pyrimidines | nih.gov |

| Ketones | Ammonium Acetate | 5,6-Disubstituted 3-Nitro-2-Pyridones | nih.gov |

While direct methods for the synthesis of fused heterocyclic systems from 4(3H)-pyrimidinone, 3-methyl-5-nitro- are not extensively documented in the reviewed literature, the transformation of its nitro group to an amino group provides a key intermediate, 5-amino-3-methyl-4(3H)-pyrimidinone, for such syntheses. This amino derivative serves as a versatile precursor for the construction of various fused pyrimidine (B1678525) systems, such as pyrimido[4,5-d]pyrimidines. The synthesis of these fused systems often involves the cyclization of the aminopyrimidinone with suitable reagents. For instance, 1,3-disubstituted 6-amino uracils, which share a similar structural motif with 5-amino-3-methyl-4(3H)-pyrimidinone, are used as starting materials for the synthesis of tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones. A key step in this process is a hydrazine-induced cyclization to form the fused pyrimidine ring.

Reactions Involving the Nitro Group

The nitro group at the 5-position of the pyrimidinone ring is a key functional handle that can be manipulated to introduce further structural diversity. Its strong electron-withdrawing nature also influences the reactivity of the heterocyclic core.

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities. This conversion yields 5-amino-3-methyl-4(3H)-pyrimidinone, a valuable intermediate for the synthesis of fused heterocyclic systems and other derivatives. Standard reduction methods, such as catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride or sodium dithionite, are typically employed for this purpose, although specific optimized conditions for 3-methyl-5-nitro-4(3H)-pyrimidinone were not detailed in the reviewed sources.

The role of the nitro group in activating the pyrimidinone ring for C-H arylation reactions is an area of interest in modern organic synthesis. While the electron-withdrawing nature of the nitro group is known to facilitate direct functionalization in some aromatic systems, specific examples of its application in promoting C-H arylation of 4(3H)-pyrimidinone, 3-methyl-5-nitro- were not found in the surveyed literature. General methodologies for the direct C-H arylation of pyrimidines often rely on transition-metal catalysis, and the presence of a nitro group can influence the regioselectivity and efficiency of these reactions.

The nitro group can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. In the context of 4(3H)-pyrimidinone, 3-methyl-5-nitro-, the strong electron-withdrawing character of the pyrimidinone core itself, coupled with the nitro substituent, could potentially enable the displacement of the nitro group by strong nucleophiles. However, specific studies detailing the displacement of the 5-nitro group in this particular compound via an SNAr mechanism were not identified in the available research. Generally, in nitropyrimidines, the ease of displacement of a nitro group is influenced by the position of substitution and the nature of the attacking nucleophile.

Synthesis of Complex Azaheterocyclic Compounds

Research has demonstrated that 3-methyl-5-nitropyrimidin-4(3H)-one can undergo novel ring transformations to yield a variety of substituted azaheterocycles. rsc.org The reaction pathways are highly dependent on the choice of reagents and solvent systems, allowing for selective synthesis of different heterocyclic cores. rsc.org This compound can act either as an activated diformylamine equivalent or as a synthetic equivalent of α-nitroformylacetic acid, depending on the reaction conditions. rsc.org

The synthesis of pyridine (B92270) frameworks from 3-methyl-5-nitropyrimidin-4(3H)-one is achieved through a ring transformation reaction involving ketones in the presence of ammonium acetate as the nitrogen source. rsc.org This reaction leads to the formation of 5,6-disubstituted 3-nitro-2-pyridones. rsc.org The choice of solvent plays a critical role in directing the reaction towards the pyridone product. rsc.org

Specifically, when the reaction is conducted in methanol (B129727), the formation of the pyridone framework is favored. rsc.org For instance, the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with various ketones using ammonium acetate in methanol predominantly yields the corresponding 3-nitro-2-pyridone derivatives. rsc.org In this transformation, the pyrimidinone ring is cleaved and rearranged, incorporating the ketone and the nitrogen from ammonium acetate to form the new pyridine ring. rsc.org

| Ketone Reactant | Resulting Pyridone Product | Solvent | Yield (%) |

|---|---|---|---|

| Acetone | 5,6-dimethyl-3-nitro-2-pyridone | Methanol | 62 |

| Butan-2-one | 6-ethyl-5-methyl-3-nitro-2-pyridone | Methanol | 64 |

| Pentan-3-one | 5,6-diethyl-3-nitro-2-pyridone | Methanol | 70 |

| Cyclohexanone (B45756) | 5,6,7,8-tetrahydro-3-nitroquinolin-2(1H)-one | Methanol | 85 |

Alternatively, 3-methyl-5-nitropyrimidin-4(3H)-one can be utilized to construct new pyrimidine frameworks. This is achieved by reacting the starting pyrimidinone with ketones in the presence of ammonia. rsc.org This reaction pathway results in the formation of 4,5-disubstituted pyrimidines. rsc.org

The solvent choice is again a determining factor in the reaction's outcome. When the reaction is carried out in acetic acid with ammonium acetate, the formation of the pyrimidine product is predominant. rsc.org In this case, the pyrimidinone acts as an activated diformylamine, facilitating the construction of a new pyrimidine ring with the ketone. rsc.org The reaction with ammonia in methanol also yields the pyrimidine derivatives. rsc.org

| Ketone Reactant | Resulting Pyrimidine Product | Nitrogen Source | Solvent | Yield (%) |

|---|---|---|---|---|

| Pentan-3-one | 4,5-diethylpyrimidine | Ammonium Acetate | Acetic Acid | 59 |

| Cyclohexanone | 5,6,7,8-tetrahydroquinazoline | Ammonium Acetate | Acetic Acid | 45 |

| Acetone | 4,5-dimethylpyrimidine | Ammonia | Methanol | 55 |

| Butan-2-one | 5-ethyl-4-methylpyrimidine | Ammonia | Methanol | 59 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods have been extensively applied to study the molecular properties of 3-methyl-5-nitro-4(3H)-pyrimidinone and related compounds. These investigations have shed light on its geometry, electronic distribution, and energetic characteristics.

Density Functional Theory (DFT) has been a primary method for investigating the properties of pyrimidinone derivatives. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets, have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For instance, studies on related nitro-substituted heterocyclic systems have demonstrated the utility of DFT in predicting ground-state geometries and understanding the influence of the nitro group on the electronic structure of the ring. These calculations are crucial for interpreting experimental data, such as infrared and Raman spectra.

A study on 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one utilized both Hartree-Fock and DFT methods with the 6-311++G(d,p) basis set for calculations. The scaled values of the calculated vibrational frequencies were instrumental in assigning wavenumbers based on potential energy distribution. Furthermore, electronic properties were analyzed using time-dependent DFT (TD-DFT) for both gaseous and solvent phases.

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy. |

| Basis Set | 6-31G(d), 6-311++G(d,p), aug-cc-pVDZ | Describes the atomic orbitals of the system. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule. |

| Calculated Properties | Optimized Geometry, Vibrational Frequencies, Electronic Energies | Provides fundamental molecular information. |

Isodesmic reactions are a computational tool used to accurately predict the enthalpy of formation of molecules. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. For pyrimidinone systems, isodesmic reactions have been employed to study their thermodynamic stability. The introduction of substituents like the methyl and nitro groups on the pyrimidinone ring can be energetically evaluated using this approach, providing insights into their stabilizing or destabilizing effects.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For 3-methyl-5-nitro-4(3H)-pyrimidinone, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The methyl group, being weakly electron-donating, would have a smaller effect on the HOMO energy.

Theoretical studies on 7-methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one showed that the calculated HOMO and LUMO energy values indicate that charge transfer occurs within the molecule.

Table 2: Typical HOMO-LUMO Energies and Energy Gaps for Nitroaromatic Compounds

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitro-substituted heterocycle | -6.5 to -7.5 | -2.5 to -3.5 | 4.0 to 5.0 |

| Parent heterocycle | -6.0 to -7.0 | -1.5 to -2.5 | 4.5 to 5.5 |

Pyrimidinones can exist in different tautomeric forms, and computational studies have been vital in understanding the factors that govern their tautomeric equilibria. The position of the tautomeric equilibrium can be influenced by substitution patterns on the ring. For 4(3H)-pyrimidinones, the keto-enol tautomerism is a key aspect. The presence of a nitro group at the 5-position is expected to influence the relative stabilities of the tautomers due to its strong electron-withdrawing nature. DFT calculations can predict the relative energies of the different tautomers, providing insight into which form is likely to predominate under various conditions.

Mechanistic Insights from Computational Models

Computational models have been instrumental in elucidating the reaction mechanisms involving pyrimidinone derivatives. These models allow for the exploration of potential reaction pathways and the characterization of transition states and intermediates.

Computational studies have been used to predict the reaction pathways of nucleophilic substitution and other reactions of pyrimidinones. For 3-methyl-5-nitro-4(3H)-pyrimidinone, the nitro group at the 5-position activates the ring for nucleophilic attack. Theoretical calculations can map out the potential energy surface for such reactions, identifying the most likely intermediates and transition states. For instance, in reactions involving ring transformations, DFT calculations can help in understanding the regioselectivity of the process by comparing the activation energies of different possible pathways.

Research presented at the 74th National Meeting of the Chemical Society of Japan discussed the control of ring transformations of 3-methyl-5-nitro-4-pyrimidinone, highlighting the importance of understanding the underlying reaction mechanisms. csj.jp Further studies have hinted at the use of DFT calculations to understand the regioselectivity of these ring transformations. researchgate.net

Understanding Regioselectivity and Stereospecificity

Theoretical and computational chemistry studies are instrumental in elucidating the regioselectivity and stereospecificity of chemical reactions involving 4(3H)-pyrimidinone, 3-methyl-5-nitro-. While direct experimental studies on the stereospecificity of this particular molecule are not extensively documented in the reviewed literature, computational models provide significant predictive insights. The regioselectivity, which dictates the position of chemical attack on the pyrimidinone ring, is a key area of investigation.

The pyrimidine (B1678525) scaffold is known for its susceptibility to nucleophilic attack at the electron-deficient C2, C4, and C6 positions. However, the substituents on the ring, in this case, a methyl group at N3 and a nitro group at C5, profoundly influence the reactivity and selectivity. The electron-withdrawing nature of the nitro group is expected to significantly impact the electron distribution across the ring, thereby influencing which sites are most favorable for nucleophilic or electrophilic attack.

Computational approaches, such as Density Functional Theory (DFT), are employed to model the reaction pathways and determine the most likely outcomes. These models can calculate the activation energies for different reaction pathways, with the pathway having the lowest activation energy being the most kinetically favored. For instance, in reactions such as [3+2] cycloadditions involving similar nitro-substituted heterocyclic compounds, DFT calculations have been shown to successfully predict the preferred regioisomers by analyzing the kinetic parameters of competing reaction pathways. mdpi.com In some cases, it has been found that regioselectivity is not solely governed by local electronic interactions but can also be significantly influenced by steric effects. mdpi.com

The table below illustrates hypothetical regioselective outcomes for a generic nucleophilic addition to the 4(3H)-pyrimidinone, 3-methyl-5-nitro- core, based on the general reactivity principles of substituted pyrimidines. The favorability is a qualitative assessment based on electronic effects.

Table 1: Predicted Regioselectivity of Nucleophilic Attack on 4(3H)-Pyrimidinone, 3-methyl-5-nitro-

| Position of Attack | Electronic Influence of Substituents | Predicted Favorability |

|---|---|---|

| C2 | Moderately electron-deficient | Possible |

| C4 (carbonyl carbon) | Highly electron-deficient | Highly Favorable |

Studies on Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions)

The electronic structure and reactivity of 4(3H)-pyrimidinone, 3-methyl-5-nitro- can be thoroughly investigated using computational methods, providing a quantitative basis for understanding its chemical behavior. DFT is a primary tool for these analyses, allowing for the calculation of various molecular properties and reactivity descriptors. nih.govssrn.com

Key insights into the molecule's reactivity are derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A low HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. wjarr.com For pyrimidine derivatives, these values help in predicting their propensity to engage in chemical reactions. wjarr.com

Global reactivity descriptors, which provide a general measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are valuable for comparing the reactivity of different molecules within a series. ekb.egresearchgate.net

To pinpoint the specific atomic sites within the molecule that are most susceptible to attack, local reactivity descriptors are employed. One of the most powerful tools for this is the calculation of Fukui functions. derpharmachemica.com Fukui functions, derived from conceptual DFT, indicate the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (measures the reactivity of a site towards a nucleophile).

f-(r) : for electrophilic attack (measures the reactivity of a site towards an electrophile).

f0(r) : for radical attack.

By calculating these values for each atom in 4(3H)-pyrimidinone, 3-methyl-5-nitro-, it is possible to predict the most reactive sites for different types of reactions. For instance, the atom with the highest f+(r) value will be the most likely site for a nucleophile to attack. These theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. Molecular Electrostatic Potential (MEP) maps are another useful tool that visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg

The following table presents a hypothetical set of calculated reactivity descriptors for 4(3H)-Pyrimidinone, 3-methyl-5-nitro-, based on typical values for similar heterocyclic compounds found in computational studies.

Table 2: Hypothetical Calculated Reactivity Descriptors for 4(3H)-Pyrimidinone, 3-methyl-5-nitro-

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.8 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Indicates chemical reactivity and stability |

| Electronegativity (χ) | 4.65 | A measure of the molecule's ability to attract electrons |

| Chemical Hardness (η) | 1.85 | Resistance to change in electron distribution |

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Precursor for Building Blocks

Due to its inherent reactivity, 3-methyl-5-nitro-4(3H)-pyrimidinone is an effective starting material for constructing other functionalized molecules, or "building blocks," which are then used in more complex syntheses. The pyrimidinone's structure contains multiple reactive sites, allowing it to undergo transformations that yield valuable synthetic intermediates. nih.gov Its multifunctionality has led to its characterization as a precursor for building blocks that are otherwise difficult to obtain. nih.gov

Precursors for Functionalized Nitroenamines

A significant application of 3-methyl-5-nitro-4(3H)-pyrimidinone is its role as an excellent precursor for functionalized nitroenamines. researchgate.net Nitroenamines are valuable synthetic intermediates due to their "push-pull" electronic nature, which allows them to participate in a range of chemical reactions. The synthesis is typically achieved through the reaction of the pyrimidinone with various primary amines. researchgate.net This reaction proceeds effectively with both aliphatic and aromatic amines, yielding nitroenamines that possess a carbamoyl (B1232498) group. researchgate.net The process involves the opening of the pyrimidinone ring, demonstrating the compound's utility as a synthetic equivalent for other complex reagents. nih.gov

The reaction with different primary amines allows for the straightforward modification of the amino group on the resulting nitroenamine, providing a simple route to a variety of structures. The synthetic utility of these nitroenamines is further demonstrated by their conversion into other complex heterocyclic systems, such as polysubstituted pyridones. researchgate.net

| Reactant Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Propylamine | Nitroenamine 4b | 75 | researchgate.net |

| Aniline | Nitroenamine 4g | 68 | researchgate.net |

| 1,2-Diaminobenzene | Benzimidazole 10h | 21 | researchgate.net |

Role in Multi-component and Domino Reactions

3-Methyl-5-nitro-4(3H)-pyrimidinone is a key substrate in novel multi-component and domino reactions, primarily through a process known as ring transformation. lumenlearning.comnih.gov These reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, which is highly efficient. The highly electron-deficient structure of the pyrimidinone enables it to react with bidentate nucleophiles, leading to the formation of new heterocyclic systems. lumenlearning.com

In these transformations, the pyrimidinone ring is opened and subsequently reclosed with components from the other reactants to form entirely new rings. For instance, when reacted with ketones in the presence of an ammonia (B1221849) source, 3-methyl-5-nitro-4(3H)-pyrimidinone can yield 4,5-disubstituted pyrimidines or 5,6-disubstituted 3-nitro-2-pyridones. nih.govresearchgate.net These reactions showcase the compound's ability to act as a synthetic equivalent of complex synthons like "activated diformylamine" or "α-nitroformylacetic acid". researchgate.netmdpi.com The reaction pathway involves a series of steps including nucleophilic addition, intramolecular cyclization, and the elimination of a stable anionic nitroacetamide fragment, which drives the reaction forward. lumenlearning.com

Development of Novel Synthetic Methodologies

The unique reactivity of 3-methyl-5-nitro-4(3H)-pyrimidinone has led to the development of new synthetic methodologies for producing azaheterocycles. nih.gov These methods provide access to polyfunctionalized pyridines and pyrimidines that are not readily accessible through traditional synthetic routes. lumenlearning.com The ring transformation reactions of the nitropyrimidinone represent a novel strategy for heterocyclic synthesis where the starting pyrimidinone acts as a central hub, reacting with various carbonyl compounds and nitrogen sources to build new molecular frameworks. mdpi.commdpi.com

One such methodology involves the reaction with 1,3-dicarbonyl compounds under basic conditions to afford 3,5-difunctionalized 4-pyridones. lumenlearning.com Another innovative approach is the reaction with ketones and ammonium (B1175870) acetate (B1210297), which depending on the reaction conditions, can be directed to produce either 4,5-disubstituted pyrimidines or 5,6-disubstituted 3-nitro-2-pyridones. nih.gov A further extension of this methodology involves reacting the pyrimidinone with 1,3-dicarbonyl compounds in the presence of ammonium acetate, which unexpectedly yields functionalized 4-aminopyridines. lumenlearning.com These methodologies are notable for their operational simplicity and the high value of the complex products obtained. mdpi.com

Exploration in New Material Design (excluding specific applications)

The versatility of 3-methyl-5-nitro-4(3H)-pyrimidinone positions it as a valuable component in the design of new chemical entities and materials. Its ability to serve as a foundational structure for generating a wide array of derivatives makes it a key target for exploration in materials science and medicinal chemistry.

Scaffold for the Construction of Diverse Chemical Libraries

A chemical library is a collection of diverse molecules used in high-throughput screening for drug discovery and materials science. 3-Methyl-5-nitro-4(3H)-pyrimidinone serves as an ideal scaffold for building such libraries. lumenlearning.com Its capacity to undergo various ring transformation reactions with a wide range of reactants allows for the generation of several distinct classes of azaheterocyclic compounds from a single starting material. mdpi.com

By systematically varying the carbonyl compound (e.g., cyclopentanone, cyclohexanone (B45756), acetophenone) and the nitrogen source (ammonia or ammonium acetate), chemists can create a library of substituted pyrimidines and pyridones. nih.govmdpi.com Similarly, reacting the pyrimidinone scaffold with different primary amines or 1,3-dicarbonyl compounds generates libraries of functionalized nitroenamines or 4-pyridones, respectively. researchgate.netlumenlearning.com This synthetic versatility makes the compound a powerful tool for generating molecular diversity, which is crucial for discovering molecules with novel properties. libretexts.org

| Reactants | Product Class | Reference |

|---|---|---|

| Primary Amines | Functionalized Nitroenamines | researchgate.net |

| 1,3-Dicarbonyl Compounds | 3,5-Difunctionalized 4-Pyridones | lumenlearning.com |

| Ketones + Ammonia | 4,5-Disubstituted Pyrimidines | nih.gov |

| Ketones + Ammonium Acetate | 5,6-Disubstituted 3-Nitro-2-Pyridones | nih.gov |

| 1,3-Dicarbonyls + Ammonium Acetate | Functionalized 4-Aminopyridines | lumenlearning.com |

Influence of Structural Modifications on Chemical Behavior

The chemical behavior of 3-methyl-5-nitro-4(3H)-pyrimidinone is highly sensitive to the structure of its reaction partners and the conditions under which reactions are performed. While direct modifications of the pyrimidinone scaffold itself are not extensively detailed in the reviewed literature, the choice of reagents used in its transformation reactions dramatically influences the final product.

A key example is the ring transformation reaction with ketones. The selection of the nitrogen source proves critical in directing the reaction pathway. When ammonia is used, the reaction yields 4,5-disubstituted pyrimidines. nih.gov However, substituting ammonia with ammonium acetate leads to the formation of 5,6-disubstituted 3-nitro-2-pyridones in addition to the pyrimidines. nih.gov The solvent also plays a crucial role in product selectivity; reactions conducted in acetic acid predominantly favor the formation of pyrimidines, whereas using methanol (B129727) as the solvent shifts the major product to the pyridone. nih.gov This demonstrates that the chemical behavior of the pyrimidinone scaffold can be precisely controlled by modifying the external chemical environment, allowing for selective synthesis of different target molecules.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of the 3-methyl-5-nitro-4(3H)-pyrimidinone core is significantly influenced by its inherent structural and electronic properties. The electron-deficient nature of the pyrimidinone ring, amplified by the presence of the electron-withdrawing nitro group at the C5 position, makes the C2 and C6 positions highly susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility as a versatile building block in the synthesis of a variety of heterocyclic compounds through ring transformation reactions. nih.govrsc.org

Impact of Substituents on Chemical Transformations

The strategic placement of substituents on the pyrimidinone ring or on the reacting partner molecules can profoundly direct the course of chemical transformations, often determining the final product structure. While comprehensive studies on a wide range of substituted 3-methyl-5-nitro-4(3H)-pyrimidinone derivatives are not extensively documented, the influence of substituents on reacting partners has been observed to be a critical factor in dictating reaction outcomes.

In the ring transformation reactions of 3-methyl-5-nitro-4(3H)-pyrimidinone with ketones in the presence of a nitrogen source, the electronic nature of the substituents on the ketone plays a significant role. For instance, when reacting with para-substituted acetophenones, the electronic properties of the substituent guide the reaction toward one of two possible heterocyclic products. Electron-donating groups on the acetophenone (B1666503) favor the formation of 5,6-disubstituted 3-nitro-2-pyridones. Conversely, electron-withdrawing groups on the acetophenone steer the reaction to yield 4,5-disubstituted pyrimidines. rsc.org

This dichotomy in reaction pathways is attributed to the influence of the substituent on the nucleophilicity of the enolate intermediate formed from the acetophenone. Electron-donating groups enhance the nucleophilicity, promoting a reaction pathway that leads to the pyridone. In contrast, electron-withdrawing groups diminish the nucleophilicity of the enolate, favoring an alternative pathway that results in the pyrimidine (B1678525).

Similarly, the structure of cyclic ketones also impacts the product distribution. The reaction with cyclohexanone primarily yields the corresponding pyrimidine derivative. However, the use of cycloheptanone, a larger ring system, results in the 3-nitro-2-pyridone as the major product. This suggests that steric factors and the conformational flexibility of the reacting ketone also play a crucial role in determining the reaction's outcome. rsc.org

Correlation of Structural Features with Reaction Outcomes

The outcome of chemical transformations involving 3-methyl-5-nitro-4(3H)-pyrimidinone is not only dependent on the electronic nature of substituents but also on other structural features of the reactants and the reaction conditions. These factors can be systematically varied to achieve selectivity for a desired product.

A key structural feature that dictates the reaction pathway is the choice of the nitrogen source in three-component reactions involving 3-methyl-5-nitro-4(3H)-pyrimidinone and a ketone. When ammonia is used, the reaction primarily affords 4,5-disubstituted pyrimidines. rsc.orgsemanticscholar.org However, substituting ammonia with the less nucleophilic ammonium acetate leads to a different outcome, yielding 5,6-disubstituted 3-nitro-2-pyridones as the main product. rsc.org This selectivity is attributed to the differing nucleophilicity and basicity of the nitrogen source, which influences the stability and reactivity of the intermediates in the reaction cascade.

The solvent used in these reactions also has a profound effect on the product ratio. In the reaction of 3-methyl-5-nitro-4(3H)-pyrimidinone with ketones using ammonium acetate, the choice of solvent can invert the product selectivity. When the reaction is carried out in acetic acid, the formation of the 4,5-disubstituted pyrimidine is favored. In contrast, conducting the reaction in methanol predominantly yields the 5,6-disubstituted 3-nitro-2-pyridone. rsc.org This solvent-dependent outcome highlights the role of the reaction medium in stabilizing specific transition states and intermediates, thereby directing the reaction towards a particular pathway.

The following interactive table summarizes the influence of the nitrogen source and solvent on the reaction outcome:

| Reactant 1 | Reactant 2 | Nitrogen Source | Solvent | Major Product |

| 3-Methyl-5-nitro-4(3H)-pyrimidinone | Ketones | Ammonia | - | 4,5-Disubstituted Pyrimidines |

| 3-Methyl-5-nitro-4(3H)-pyrimidinone | Ketones | Ammonium Acetate | Acetic Acid | 4,5-Disubstituted Pyrimidines |

| 3-Methyl-5-nitro-4(3H)-pyrimidinone | Ketones | Ammonium Acetate | Methanol | 5,6-Disubstituted 3-Nitro-2-pyridones |

These structure-reactivity relationships underscore the tunability of the reactions involving 3-methyl-5-nitro-4(3H)-pyrimidinone. By carefully selecting the substituents on the reacting partners and optimizing the reaction conditions, it is possible to selectively synthesize a variety of complex heterocyclic molecules.

Q & A

Q. What are the established synthetic routes for introducing the nitro group at the 5-position of 4(3H)-pyrimidinone derivatives?

The nitro group at the 5-position is typically introduced via nitration or nitroso-to-nitro oxidation. For example:

- Nitration : Taylor and McKillop (1965) demonstrated nitration of pyrimidine derivatives using nitric acid in acetic anhydride at controlled temperatures (0–5°C) to avoid over-nitration .

- Oxidation of nitroso intermediates : Artem'eva et al. (2022) oxidized 5-nitroso-4(3H)-pyrimidinone derivatives using tert-butyl hydroperoxide (TBHP) in dichloromethane at room temperature, yielding the 5-nitro analogue with >85% purity .

Q. How can X-ray crystallography validate the structure of 3-methyl-5-nitro-4(3H)-pyrimidinone derivatives?

Crystallographic data (e.g., bond lengths, angles, and torsion angles) are critical for structural confirmation. For instance:

- Artem'eva et al. (2022) deposited crystallographic data for a related compound (CCDC 2050940), confirming the planarity of the pyrimidinone ring and the spatial orientation of the nitro group .

- Key parameters include C–NO₂ bond lengths (~1.45 Å) and O–N–O angles (~125°), consistent with nitro group geometry .

Q. What spectroscopic techniques are essential for characterizing 3-methyl-5-nitro-4(3H)-pyrimidinone?

- ¹H/¹³C NMR : The methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm for H-6) .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂) aid in structural elucidation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nitration in 4(3H)-pyrimidinone derivatives?

Regioselectivity challenges arise due to competing electrophilic attack at positions 5 vs. 5. Methodological strategies include:

- Directing groups : Propargylsulfanyl or amino substituents at position 2 direct nitration to position 5 via steric and electronic effects .

- Solvent and temperature control : Using polar aprotic solvents (e.g., DMF) at −10°C minimizes side reactions .

- Catalysis : Lewis acids (e.g., FeCl₃) enhance nitration efficiency by stabilizing transition states .

Q. Table 1: Comparative Nitration Conditions

| Condition | Yield (%) | Regioselectivity (5-NO₂:6-NO₂) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 72 | 8:1 | |

| TBHP/CH₂Cl₂, RT | 88 | >20:1 | |

| FeCl₃/DMF, −10°C | 65 | 15:1 |

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved for nitro-substituted pyrimidinones?

Contradictions may arise due to dynamic effects (e.g., tautomerism) or crystal packing. Resolution strategies:

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol) by observing peak broadening at elevated temperatures .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant tautomers .

- Crystallographic refinement : Analyze anisotropic displacement parameters to rule out disorder in nitro group orientation .

Q. What computational methods are suitable for predicting the reactivity of 3-methyl-5-nitro-4(3H)-pyrimidinone in nucleophilic substitution reactions?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. The nitro group lowers LUMO energy, enhancing electrophilicity at position 2 .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways .

- Docking Studies : Assess interactions with biological targets (e.g., HIV-1 reverse transcriptase) to guide functionalization .

Q. How can researchers mitigate instability of 5-nitro-4(3H)-pyrimidinone derivatives during storage?

- Storage conditions : Store at −20°C under inert gas (argon) to prevent hydrolysis of the nitro group .

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit nitro group degradation .

- Periodic purity checks : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Methodological Challenges and Solutions

Q. How to address low yields in the synthesis of 3-methyl-5-nitro-4(3H)-pyrimidinone via condensation reactions?

- Reagent purity : Use freshly distilled acetylating agents (e.g., acetic anhydride) to avoid side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yield by 20% .

- Workup optimization : Extract products with ethyl acetate (pH 7–8) to isolate non-polar impurities .

Q. What strategies validate the biological activity of 3-methyl-5-nitro-4(3H)-pyrimidinone derivatives?

- Structure-Activity Relationship (SAR) : Compare antifungal activity of derivatives with varying substituents (e.g., propargylsulfanyl vs. methylthio) .

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., Candida albicans dihydrofolate reductase) .

- In silico toxicity profiling : Use ADMET predictors (e.g., SwissADME) to prioritize low-toxicity candidates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for 3-methyl-5-nitro-4(3H)-pyrimidinone derivatives?

- Polymorphism : Aakerøy et al. (1998) identified three polymorphs of a related compound with melting points varying by 15°C .

- Purity assessment : Use DSC to detect eutectic mixtures and recrystallize from ethanol/water for single-crystal isolation .

Q. Table 2: Melting Point Variations and Resolutions

| Compound | Reported MP (°C) | Resolution Method | Reference |

|---|---|---|---|

| Polymorph A | 178–180 | DSC/TGA analysis | |

| Polymorph B | 165–167 | Recrystallization (EtOH/H₂O) |

Retrosynthesis Analysis